1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps. One common approach is the reaction of 4-methylpiperidine with phenylhydrazine to form the corresponding hydrazone, which is then oxidized to produce the oxadiazole ring. The thioethanone moiety is introduced through a subsequent thiolation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formation of the oxadiazole ring often involves oxidation reactions.
Reduction: Reduction steps may be necessary to convert intermediates into the final product.
Substitution: Thiolation reactions introduce the thioethanone group.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Thiolating agents such as thiourea or Lawesson's reagent.
Major Products Formed: The major products include intermediates like hydrazones and oxadiazoles, which are further processed to obtain the final compound.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: The compound's unique properties may be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can bind to receptors or enzymes, modulating their activity. The thioethanone group may enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Methylpiperidin-1-yl)piperazine
4-(4-Methylpiperidin-1-yl)aniline
1-(1-Methyl-4-piperidinyl)piperazine
Uniqueness: 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-7-9-19(10-8-12)14(20)11-22-16-18-17-15(21-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKLGONHGWGMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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